molecular formula C26H24F3N7O3S B611280 Telaglenastat CAS No. 1439399-58-2

Telaglenastat

Katalognummer B611280
CAS-Nummer: 1439399-58-2
Molekulargewicht: 571.57
InChI-Schlüssel: PRAAPINBUWJLGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Telaglenastat, also known as CB-839, is an orally bioavailable inhibitor of glutaminase, with potential antineoplastic activity . It selectively and irreversibly inhibits glutaminase, a mitochondrial enzyme that is essential for the conversion of the amino acid glutamine into glutamate . This compound belongs to the class of organic compounds known as phenylacetamides .


Molecular Structure Analysis

Telaglenastat is a small molecule with the molecular formula C26H24F3N7O3S . It belongs to the class of organic compounds known as phenylacetamides .


Chemical Reactions Analysis

Telaglenastat has been found to inhibit the conversion of glutamine to glutamate, which is a key reaction in the metabolism of cancer cells . This inhibition results in a decrease in glutamine consumption, which is concomitant with a decrease in the production of glutamate and other glutamine-derived metabolites .


Physical And Chemical Properties Analysis

Telaglenastat has a molecular weight of 571.57 . It has a density of 1.4±0.1 g/cm3 and a molar refractivity of 143.1±0.3 cm3 . Its molar volume is 399.5±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The specific scientific field of this application is Oncology , focusing on Renal Cell Carcinoma (RCC) .

Comprehensive Summary of the Application

Telaglenastat, an investigational, first-in-class, selective, orally bioavailable glutaminase inhibitor, has been used in research to block glutamine utilization and downstream pathways in RCC . It has been found to enhance the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of RCC .

Methods of Application or Experimental Procedures

In the study, RCC cells were treated with Telaglenastat, which resulted in a decrease in glutamine consumption. This was concomitant with a decrease in the production of glutamate and other glutamine-derived metabolites, consistent with glutaminase inhibition . The RCC cells were also treated with signal transduction inhibitors everolimus (an mTOR inhibitor) or cabozantinib (a VEGFR/MET/AXL inhibitor) in combination with Telaglenastat .

Results or Outcomes

The results demonstrated potent, synergistic, anti-tumor activity of Telaglenastat plus signal transduction inhibitors cabozantinib or everolimus. This was achieved via a mechanism involving dual inhibition of glucose and glutamine consumption . Treatment of mice bearing Caki-1 RCC xenograft tumors with cabozantinib plus Telaglenastat resulted in reduced tumor growth compared to either agent alone .

Specific Scientific Field

The specific scientific field of this application is Oncology , focusing on Melanoma .

Comprehensive Summary of the Application

Telaglenastat (CB-839), a potent glutaminase inhibitor (GLSi) that has favorable systemic tolerance, has been used in research to enhance the antimelanoma activity of T-cell–mediated immunotherapies . It has been found to improve the cytotoxic activity of autologous tumor-infiltrating lymphocytes (TILs) on patient-derived melanoma cells .

Methods of Application or Experimental Procedures

In the study, patient-derived melanoma cells were treated with Telaglenastat in in vitro TIL:tumor coculture studies . Telaglenastat treatment decreased the conversion of glutamine to alpha-ketoglutarate (αKGA) more potently in tumor cells versus TILs in these cocultures . In vivo, Telaglenastat treatment activated melanoma antigen–specific T cells and improved their tumor killing activity in an immune-competent mouse model of adoptive T-cell therapy .

Results or Outcomes

The results suggest that Telaglenastat may improve immune function in a tumor microenvironment by differentially altering tumor and immune cell metabolism . The combination of Telaglenastat with anti-PD1 or anti-CTLA4 antibodies increased tumor infiltration by effector T cells and improved the antitumor activity of these checkpoint inhibitors in a high mutation burden mouse melanoma model . Responsiveness to these treatments was also accompanied by an increase of interferon gamma (IFNγ)–associated gene expression in the tumors .

Specific Scientific Field

The specific scientific field of this application is Oncology , focusing on Advanced Renal Cell Carcinoma .

Comprehensive Summary of the Application

Telaglenastat has been used in combination with Everolimus in a randomized, double-blinded, placebo-controlled, Phase II ENTRATA trial for the treatment of advanced renal cell carcinoma . The study evaluated Telaglenastat plus Everolimus (TelaE) versus placebo plus Everolimus (PboE) in patients with advanced/metastatic RCC (mRCC) in the 3L+ setting .

Methods of Application or Experimental Procedures

Eligible patients with mRCC, previously treated with at least two prior lines of therapy [including ≥1 VEGFR-targeted tyrosine kinase inhibitor (TKI)] were randomized 2:1 to receive Everolimus, plus Telaglenastat or Placebo, until disease progression or unacceptable toxicity .

Results or Outcomes

At median follow-up of 7.5 months, median progression-free survival (PFS) was 3.8 months for TelaE versus 1.9 months for PboE . One TelaE patient had a partial response and 26 had stable disease (SD). Eleven patients on PboE had SD . Treatment-emergent adverse events included fatigue, anemia, cough, dyspnea, elevated serum creatinine, and diarrhea; grade 3 to 4 events occurred in 74% TelaE patients versus 61% PboE .

Safety And Hazards

Telaglenastat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is classified as Acute Toxicity: Oral, Category 4, H302; Skin Corrosion/Irritation, Category 2, H315; Serious Eye Damage/Eye Irritation, Category 2, H319; Specific Target Organ Toxicity (single exposure), Category 3, H335 .

Eigenschaften

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAPINBUWJLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telaglenastat

CAS RN

1439399-58-2
Record name Telaglenastat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telaglenastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TELAGLENASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telaglenastat
Reactant of Route 2
Reactant of Route 2
Telaglenastat
Reactant of Route 3
Reactant of Route 3
Telaglenastat
Reactant of Route 4
Reactant of Route 4
Telaglenastat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.